molecular formula C11H6ClN3 B13902173 4-(2-Chloropyrimidin-4-yl)benzonitrile CAS No. 945756-16-1

4-(2-Chloropyrimidin-4-yl)benzonitrile

Cat. No.: B13902173
CAS No.: 945756-16-1
M. Wt: 215.64 g/mol
InChI Key: QYZLKWFYMQFHCV-UHFFFAOYSA-N
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Description

4-(2-Chloropyrimidin-4-yl)benzonitrile is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloropyrimidin-4-yl)benzonitrile typically involves the nucleophilic substitution reaction of 4-chloropyrimidine with benzonitrile derivatives. One common method includes the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and microwave-assisted synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropyrimidin-4-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-(2-aminopyrimidin-4-yl)benzonitrile, while coupling reactions can produce various biaryl derivatives .

Scientific Research Applications

4-(2-Chloropyrimidin-4-yl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-(2-Chloropyrimidin-4-yl)benzonitrile depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it can inhibit tyrosine kinases or other signaling proteins, thereby modulating cellular pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminopyrimidin-4-yl)benzonitrile
  • 4-(2-Methylpyrimidin-4-yl)benzonitrile
  • 4-(2-Fluoropyrimidin-4-yl)benzonitrile

Uniqueness

4-(2-Chloropyrimidin-4-yl)benzonitrile is unique due to the presence of the chlorine atom, which makes it a versatile intermediate for further functionalization.

Properties

CAS No.

945756-16-1

Molecular Formula

C11H6ClN3

Molecular Weight

215.64 g/mol

IUPAC Name

4-(2-chloropyrimidin-4-yl)benzonitrile

InChI

InChI=1S/C11H6ClN3/c12-11-14-6-5-10(15-11)9-3-1-8(7-13)2-4-9/h1-6H

InChI Key

QYZLKWFYMQFHCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC(=NC=C2)Cl

Origin of Product

United States

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